molecular formula C3H5FINO B1607802 N-Methyl iodofluoroacetamide CAS No. 883499-47-6

N-Methyl iodofluoroacetamide

Cat. No.: B1607802
CAS No.: 883499-47-6
M. Wt: 216.98 g/mol
InChI Key: YTCJMPNDFGALAO-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-Methyl iodofluoroacetamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Safety and Hazards

Safety data sheets provide information about the safety and hazards of chemical compounds. For instance, the safety data sheet for N-Methyldiethanolamine indicates that it is a combustible liquid that may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research directions could involve further exploration of the role of NMDA receptors in conditions such as stroke. For example, recent research on NMDAR-associated signaling complexes has identified important death-signaling pathways linked to NMDARs . This could lead to the development of new therapeutics for ischemic stroke .

Preparation Methods

The synthesis of N-Methyl iodofluoroacetamide typically involves the reaction of N-methylacetamide with iodine and a fluorinating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .

Chemical Reactions Analysis

N-Methyl iodofluoroacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Methyl iodofluoroacetamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

N-Methyl iodofluoroacetamide can be compared with other similar compounds, such as:

This compound stands out due to the presence of both iodine and fluorine atoms, which confer unique chemical properties and make it valuable in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-2-iodo-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCJMPNDFGALAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382059
Record name 2-fluoro-2-iodo-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883499-47-6
Record name 2-fluoro-2-iodo-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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